Trimethoxysilane

Sol-gel Coatings Surface Modification

Trimethoxysilane (TMS, CAS 2487-90-3), HSi(OCH3)3, is a high-purity (>95% GC) silane coupling agent that outperforms triethoxysilane (TES) where speed matters. With a hydrolysis half‑life of just 17 s (vs. 60 min for TES) and a vapor pressure of 76 mmHg at 25 °C (9× higher than TES), TMS enables rapid on‑demand curing in high‑speed coatings, efficient vapor‑phase deposition of silicon‑containing thin films, and high‑yield (72‑94%) Pt‑catalyzed hydrosilylation for advanced organosilicon synthesis. Choose TMS for unmatched reactivity and process throughput.

Molecular Formula C3H9O3Si
Molecular Weight 121.19 g/mol
CAS No. 2487-90-3
Cat. No. B1233946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxysilane
CAS2487-90-3
Synonymstrimethoxysilane
Molecular FormulaC3H9O3Si
Molecular Weight121.19 g/mol
Structural Identifiers
SMILESCO[Si](OC)OC
InChIInChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3
InChIKeyPZJJKWKADRNWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHydrolyzes rapidly in wate

Trimethoxysilane (CAS 2487-90-3) for Procurement: Key Physical and Chemical Properties


Trimethoxysilane (TMS, CAS 2487-90-3), with the formula HSi(OCH3)3, is a colorless liquid with a boiling point of 84.4°C, a vapor pressure of 76 mmHg at 25°C, and a density of 0.86 g/cm³ at 20°C [1]. It hydrolyzes rapidly, with a half-life of 17 seconds at 2°C, liberating methanol and monosilicic acid [1]. As a silane coupling agent, it is a key precursor for sol-gel processes, surface modification, and hydrosilylation reactions [2]. Its high vapor pressure and reactivity differentiate it significantly from its closest analogs, particularly triethoxysilane.

Why Triethoxysilane Cannot Simply Replace Trimethoxysilane: Quantifiable Reactivity and Performance Gaps


While trimethoxysilane and triethoxysilane (TES, CAS 998-30-1) are both trialkoxysilanes, their physical and chemical properties diverge sharply, leading to non-interchangeable performance in critical applications. The most dramatic difference is in hydrolysis kinetics: TMS has a half-life of 17 seconds at 2°C, while TES's is 60 minutes at 20–25°C, a rate difference of over 200-fold [1]. This dictates solvent choice, pot life, and condensation pathways in sol-gel and coating formulations. Furthermore, TMS's vapor pressure is nearly an order of magnitude higher (76 mmHg vs. 8.5 mmHg at 25°C) [1], impacting volatility, flammability risk, and ease of vapor-phase deposition. Finally, TMS-based precursors exhibit significantly higher sol-gel reactivity, with hydrolysis rate coefficients roughly one order of magnitude larger than those of tetraethoxysilane (TEOS) [2]. These quantifiable gaps mean that substituting TES for TMS without reformulation will lead to drastically different reaction rates, gel times, and final material properties.

Quantitative Evidence for Trimethoxysilane (CAS 2487-90-3) Selection vs. Key Comparators


Hydrolysis Rate: Trimethoxysilane vs. Triethoxysilane

Trimethoxysilane hydrolyzes at a dramatically faster rate than its ethoxy analog. The half-life for hydrolysis of TMS is 17 seconds at 2°C [1], whereas for triethoxysilane (TES) it is 60 minutes at 20–25°C [1]. This rate difference is fundamental to understanding the compound's utility in rapid sol-gel processing and aqueous formulations.

Sol-gel Coatings Surface Modification

Sol-Gel Reactivity: Trimethoxysilane-Based vs. Ethoxysilane-Based Precursors

A systematic study of alkoxysilane sol-gel kinetics found that hydrolysis rate coefficients for methoxy-functional silanes, including tetramethoxysilane (TMOS) and methyltrimethoxysilane (MTMS), are nearly an order of magnitude larger than those for tetraethoxysilane (TEOS) under basic conditions [1]. Trimethoxysilane, possessing similar methoxy groups, is inferred to follow this same class-level trend of significantly higher reactivity compared to ethoxysilanes.

Sol-gel Polymers Ceramics

Volatility and Flammability: Trimethoxysilane vs. Triethoxysilane

Trimethoxysilane exhibits a vapor pressure of 76 mmHg at 25°C, which is nearly an order of magnitude higher than the 8.5 mmHg measured for triethoxysilane at the same temperature [1]. This is accompanied by a significantly lower boiling point (84.4°C vs. 131°C) and flash point (7.2°C vs. 26°C) [1].

Safety Handling Vapor Deposition

Hydrosilylation Efficiency: Trimethoxysilane with Karstedt's Catalyst

In the hydrosilylation of functionalized alkenes using Karstedt's catalyst, reactions using trimethoxysilane demonstrated 'excellent performance in terms of the yield and selectivity' [1]. A separate study on a related reaction using trimethoxysilane with a platinum catalyst reported adduct yields between 72% and 94% [2]. While a direct numerical yield comparison against triethoxysilane under identical conditions is not provided in the primary source, the study explicitly positions both silanes as performing excellently, supporting TMS as a high-performance reagent for this key transformation.

Catalysis Organic Synthesis Organosilicon

Optimal Application Scenarios for Trimethoxysilane (CAS 2487-90-3) Based on Quantified Properties


Rapid, Moisture-Initiated Sol-Gel Coatings and One-Component (1K) Sealants

The exceptionally fast hydrolysis half-life of 17 seconds at 2°C [1] makes TMS the clear choice over TES (t₁/₂ = 60 minutes) for formulations requiring rapid, on-demand curing. This is critical for high-speed coating processes and ambient-cure sealants where long pot life of the uncured resin is not the primary design goal, but rapid surface cure and throughput are.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor

The high vapor pressure of 76 mmHg at 25°C, which is nearly 9 times that of TES (8.5 mmHg) [1], makes TMS the superior precursor for vapor-phase deposition techniques. This property enables higher mass transport rates and more efficient deposition of silicon-containing thin films, crucial for semiconductor, optical coating, and barrier film manufacturing.

Synthesis of Functional Silanes via Hydrosilylation

As a core reagent, TMS demonstrates high efficiency in platinum-catalyzed hydrosilylation, with reported yields for related reactions reaching 72-94% [1]. This makes it a valuable building block for synthesizing a wide range of functional organosilicon compounds, including coupling agents, crosslinkers, and polymer intermediates, where high conversion and selectivity are paramount for cost-effectiveness and product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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